
6-Methyl-20-oxopregn-5-en-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-20-oxopregn-5-en-3-yl acetate is a synthetic steroidal compound It is structurally related to pregnane derivatives and is characterized by the presence of an acetate group at the 3-position and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-20-oxopregn-5-en-3-yl acetate typically involves the acetylation of the corresponding hydroxylated steroid. One common method is the reaction of 6-Methyl-20-oxopregn-5-en-3-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and can improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-20-oxopregn-5-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized steroids.
Aplicaciones Científicas De Investigación
6-Methyl-20-oxopregn-5-en-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a modulator of steroid hormone receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 6-Methyl-20-oxopregn-5-en-3-yl acetate involves its interaction with steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, depending on the specific receptor and tissue involved. The pathways affected by this compound include those related to inflammation, metabolism, and cell proliferation.
Comparación Con Compuestos Similares
6-Methyl-20-oxopregn-5-en-3-yl acetate can be compared to other similar compounds, such as:
- 3-Hydroxy-6-methyl-16-methylene-20-oxopregn-5-en-17-yl acetate
- 17-(Acetyloxy)-6-methyl-16-methylene-20-oxopregn-5-en-3-yl acetate
- 20-Oxopregn-5-en-3-yl acetate
These compounds share structural similarities but differ in the position and nature of functional groups. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and biological activities.
Propiedades
Número CAS |
6222-82-8 |
|---|---|
Fórmula molecular |
C24H36O3 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(17-acetyl-6,10,13-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C24H36O3/c1-14-12-18-20-7-6-19(15(2)25)23(20,4)11-9-21(18)24(5)10-8-17(13-22(14)24)27-16(3)26/h17-21H,6-13H2,1-5H3 |
Clave InChI |
GMILDXZMQHJWRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(CCC2(C3CCC4(C(C3C1)CCC4C(=O)C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


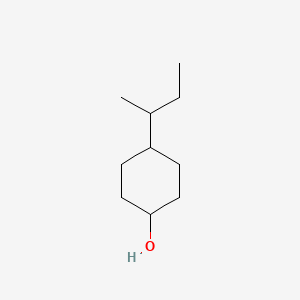
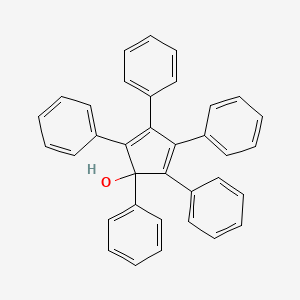
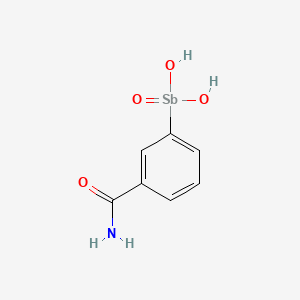

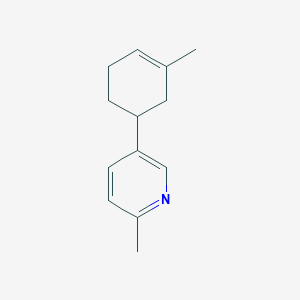
![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
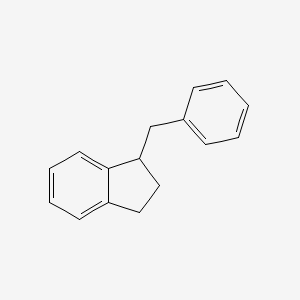
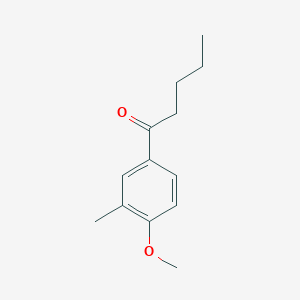

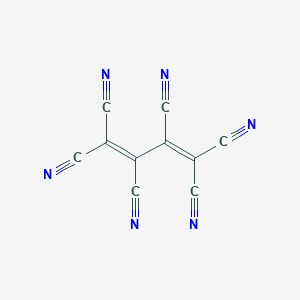

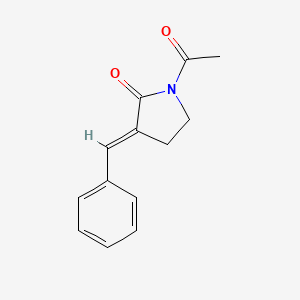
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)
